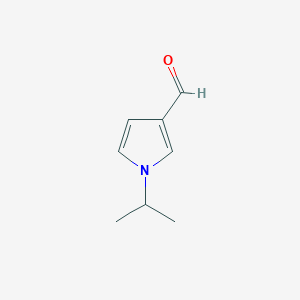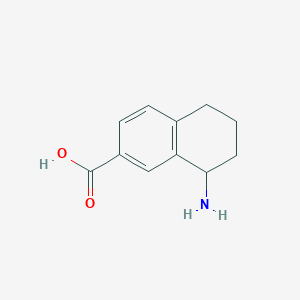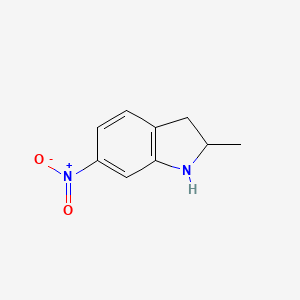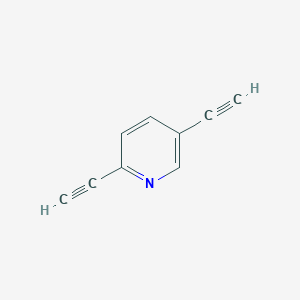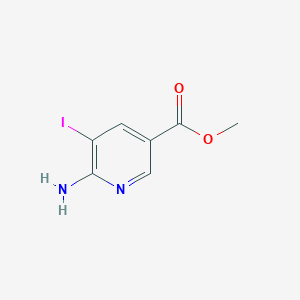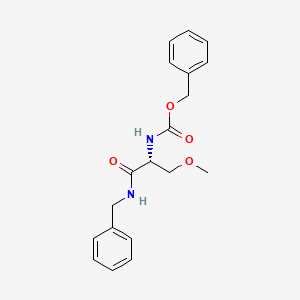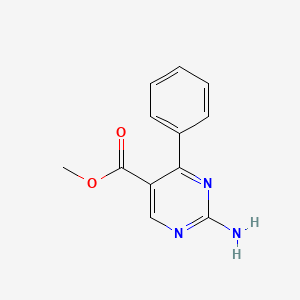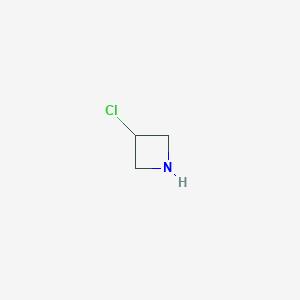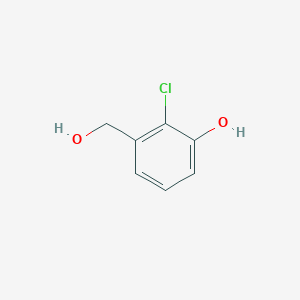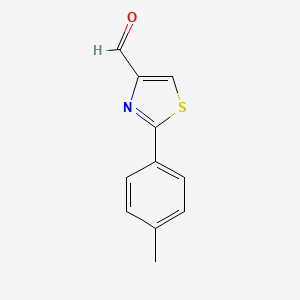
2-P-Tolil-tiazol-4-carbaldehído
Descripción general
Descripción
2-P-Tolyl-thiazole-4-carbaldehyde is an organic compound with the molecular formula C11H9NOS and a molecular weight of 203.26 g/mol . It is a thiazole derivative, characterized by the presence of a thiazole ring substituted with a p-tolyl group and an aldehyde functional group at the 4-position. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Aplicaciones Científicas De Investigación
2-P-Tolyl-thiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Medicine: Research into potential therapeutic applications, including antimicrobial and anticancer activities, is ongoing.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-P-Tolyl-thiazole-4-carbaldehyde typically involves the reaction of p-tolylthiourea with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazoline, which is subsequently oxidized to yield the desired thiazole derivative. Common reagents used in this synthesis include p-tolylthiourea, α-haloketones, and oxidizing agents such as hydrogen peroxide or potassium permanganate .
Industrial Production Methods: While specific industrial production methods for 2-P-Tolyl-thiazole-4-carbaldehyde are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Análisis De Reacciones Químicas
Types of Reactions: 2-P-Tolyl-thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitro compounds.
Major Products:
Oxidation: 2-P-Tolyl-thiazole-4-carboxylic acid.
Reduction: 2-P-Tolyl-thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Mecanismo De Acción
The mechanism of action of 2-P-Tolyl-thiazole-4-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can participate in π-π stacking interactions and hydrogen bonding, which allows it to bind to active sites of enzymes and modulate their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation .
Comparación Con Compuestos Similares
4-(p-Tolyl)thiazole-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position.
2-(2,3-Anhydrofuranosyl)thiazole-4-carboxamide: A thiazole derivative with different functional groups.
Uniqueness: 2-P-Tolyl-thiazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the p-tolyl group enhances its lipophilicity, making it more suitable for certain biological applications compared to other thiazole derivatives.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-2-4-9(5-3-8)11-12-10(6-13)7-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQLUNVPMPSCIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554455 | |
| Record name | 2-(4-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55327-29-2 | |
| Record name | 2-(4-Methylphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


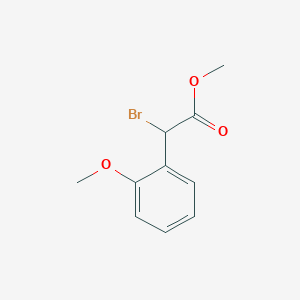
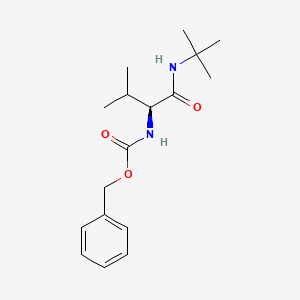
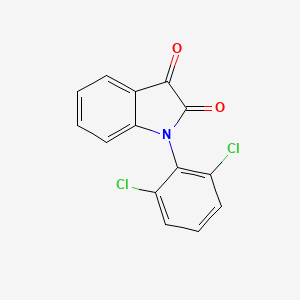
![Ethyl[2-(2-fluorophenyl)ethyl]amine](/img/structure/B1601864.png)
